1-(4-Chlorophenyl)-3-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]urea
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Overview
Description
1-(4-Chlorophenyl)-3-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]urea typically involves the reaction of 4-chloroaniline with 5-methyl-4-(4-methylphenyl)-2-thiocyanatothiazole. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea
- 1-(4-Chlorophenyl)-3-[5-methyl-1,3-thiazol-2-yl]urea
- 1-(4-Chlorophenyl)-3-[5-methyl-4-(phenyl)-1,3-thiazol-2-yl]urea
Uniqueness: 1-(4-Chlorophenyl)-3-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]urea is unique due to the presence of both a chlorophenyl group and a thiazole ring, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H16ClN3OS |
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Molecular Weight |
357.9g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C18H16ClN3OS/c1-11-3-5-13(6-4-11)16-12(2)24-18(21-16)22-17(23)20-15-9-7-14(19)8-10-15/h3-10H,1-2H3,(H2,20,21,22,23) |
InChI Key |
DGUMILDBLPRMSL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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